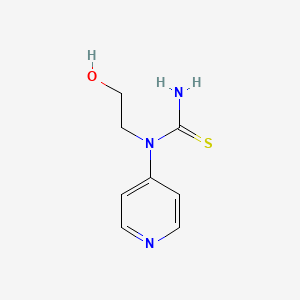
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a pyridine ring and a hydroxyethyl group attached to the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of substituted thioureas .
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties .
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl and pyridine groups facilitate binding to active sites, while the thiourea moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiethanolamine: This compound also contains a hydroxyethyl group and is used in gas treating and as a sweetening agent.
N-(2-Hydroxyethyl)ethylenediamine: Similar in structure, it is used in the synthesis of complex organic molecules and as a chelating agent.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis due to its ability to form stable complexes with metal ions.
Uniqueness
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea is unique due to the presence of both a pyridine ring and a thiourea group, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
52055-07-9 |
|---|---|
Formule moléculaire |
C8H11N3OS |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-1-pyridin-4-ylthiourea |
InChI |
InChI=1S/C8H11N3OS/c9-8(13)11(5-6-12)7-1-3-10-4-2-7/h1-4,12H,5-6H2,(H2,9,13) |
Clé InChI |
XFQGNWSAKOACMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1N(CCO)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


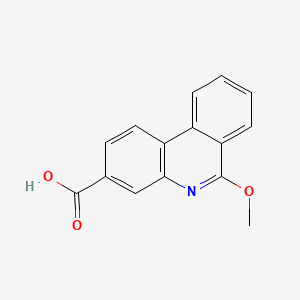
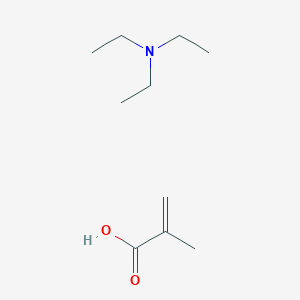

![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)


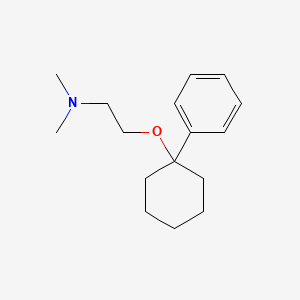

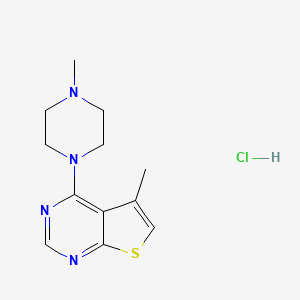


![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)


